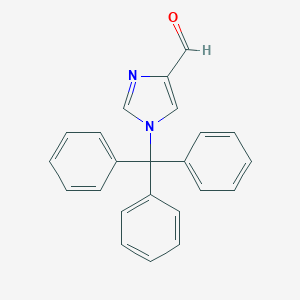

1-Trityl-1H-imidazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tritylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYLLBSWWRWWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347131 | |

| Record name | 1-Tritylimidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33016-47-6 | |

| Record name | 1-Tritylimidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details the most expedient synthetic pathway, including step-by-step experimental protocols and quantitative data. Additionally, it includes characterization data and a visual representation of the synthetic workflow.

Introduction

This compound is a versatile synthetic building block characterized by a trityl-protected imidazole (B134444) ring and a reactive aldehyde functional group. The bulky trityl group provides steric protection to the imidazole nitrogen, directing subsequent reactions, while the aldehyde group at the 4-position allows for a wide range of chemical transformations. This unique combination of features makes it a valuable intermediate in the synthesis of complex bioactive molecules.

Recommended Synthetic Pathway

The most efficient and high-yielding synthesis of this compound commences with 4(5)-iodoimidazole. The pathway involves two main steps:

-

N-Tritylation: Protection of the imidazole nitrogen with a trityl group.

-

Formylation: Introduction of the aldehyde group at the 4-position via a Grignard reaction followed by quenching with a formylating agent.

This route is favored over methods starting from 4(5)-(hydroxymethyl)imidazole due to its higher yields and more straightforward purification.[1]

Logical Workflow of the Synthesis

References

In-Depth Structural Analysis of 1-Trityl-1H-imidazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carbaldehyde is a key synthetic intermediate in the development of various bioactive molecules and pharmaceuticals.[1] Its structure, featuring a bulky trityl protecting group on the imidazole (B134444) ring and a reactive carbaldehyde moiety, offers unique advantages in organic synthesis. The trityl group provides steric hindrance, influencing regioselectivity in subsequent reactions, and enhances solubility in organic solvents.[1] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic addition and reductive amination, allowing for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive structural analysis of this compound, summarizing key analytical data and experimental protocols to support its application in research and drug development.

Molecular Structure and Properties

The fundamental structure of this compound consists of a central imidazole ring substituted at the N1 position with a triphenylmethyl (trityl) group and at the C4 position with a formyl (carbaldehyde) group.[2]

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

N1 [label="N", pos="0,1.2!", color="#4285F4"];

C2 [label="C", pos="-1,0.6!", color="#202124"];

N3 [label="N", pos="-0.8,-0.6!", color="#4285F4"];

C4 [label="C", pos="0.5,-0.8!", color="#202124"];

C5 [label="C", pos="0.8,0.3!", color="#202124"];

C_trityl [label="C", pos="0,2.5!", color="#202124"];

Ph1 [label="Ph", pos="-1,3.5!", color="#202124"];

Ph2 [label="Ph", pos="1,3.5!", color="#202124"];

Ph3 [label="Ph", pos="0,4.0!", color="#202124"];

C_aldehyde [label="C", pos="1.2,-1.8!", color="#202124"];

O_aldehyde [label="O", pos="2.2,-2.2!", color="#EA4335"];

H_aldehyde [label="H", pos="0.8,-2.6!", color="#202124"];

H2 [label="H", pos="-1.8,0.8!", color="#202124"];

H5 [label="H", pos="1.6,0.4!", color="#202124"];

N1 -- C2;

C2 -- N3;

N3 -- C4;

C4 -- C5;

C5 -- N1;

N1 -- C_trityl;

C_trityl -- Ph1;

C_trityl -- Ph2;

C_trityl -- Ph3;

C4 -- C_aldehyde;

C_aldehyde -- O_aldehyde [style=double];

C_aldehyde -- H_aldehyde;

C2 -- H2;

C5 -- H5;

}

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Structural Analysis Workflow

The comprehensive structural analysis of this compound follows a logical progression of analytical techniques to confirm its identity, purity, and detailed molecular structure.

Caption: Workflow for the structural analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the structural analysis of this compound. The combination of NMR, MS, and IR spectroscopy provides a robust dataset for the confirmation of its chemical structure. The provided synthesis and analysis protocols offer a starting point for researchers and drug development professionals working with this important synthetic intermediate. Further detailed studies, particularly single-crystal X-ray diffraction, would provide definitive information on its three-dimensional structure and intermolecular interactions.

References

physical and chemical properties of 1-Trityl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trityl-1H-imidazole-4-carbaldehyde is a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique trifunctional architecture, comprising a reactive carbaldehyde group, a sterically demanding trityl protecting group, and a versatile imidazole (B134444) core, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines its general synthetic strategy, and discusses its applications in the development of pharmacologically active agents.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the large, nonpolar trityl group significantly influences its solubility, rendering it poorly soluble in water but readily soluble in common organic solvents such as dichloromethane (B109758) and chloroform (B151607).

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₈N₂O | [2] |

| Molecular Weight | 338.41 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Color | White to off-white | [1] |

| Melting Point | 186 °C | |

| Boiling Point | 502.8 ± 45.0 °C (Predicted) | |

| Solubility | Low in water; Soluble in dichloromethane, chloroform | |

| CAS Number | 33016-47-6 | [2] |

Spectroscopic Data

While detailed spectral data with peak assignments are not extensively available in the public domain, certificates of analysis for commercially available this compound confirm its structure through ¹H NMR, Mass Spectrometry, and sometimes ¹³C NMR and IR spectroscopy.[3] The expected spectral characteristics are summarized below.

2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the trityl group, the imidazole ring, and the aldehyde functionality.

-

Trityl Group Protons: A complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) arising from the fifteen protons of the three phenyl rings.

-

Imidazole Ring Protons: Two distinct singlets in the downfield region, corresponding to the protons at the C2 and C5 positions of the imidazole ring.

-

Aldehyde Proton: A sharp singlet further downfield (typically δ 9.5-10.0 ppm), which is characteristic of a formyl proton.

2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide key information about the carbon framework of the molecule.

-

Aldehyde Carbonyl: A signal in the highly deshielded region (typically δ 180-190 ppm) is indicative of the carbonyl carbon of the aldehyde.

-

Trityl and Imidazole Carbons: A series of signals in the aromatic region corresponding to the carbons of the phenyl rings and the imidazole ring. The quaternary carbon of the trityl group would also be observable.

2.3. Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.

-

C-H Stretch (Aromatic): Multiple bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic and Imidazole): Bands in the 1450-1600 cm⁻¹ region.

2.4. Mass Spectrometry (MS)

Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 338.41.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key structural components:

-

Aldehyde Group: This is the most reactive site for nucleophilic addition and condensation reactions. It can be readily converted to other functional groups, such as alcohols (via reduction), carboxylic acids (via oxidation), and imines (via reaction with primary amines). This versatility makes it a valuable handle for introducing molecular diversity.

-

Trityl Group: The bulky trityl group serves as a protecting group for the N-1 position of the imidazole ring. It is stable under many reaction conditions but can be removed under acidic conditions to allow for further functionalization at this nitrogen atom. Its steric bulk can also influence the regioselectivity of reactions on the imidazole ring.

-

Imidazole Ring: The imidazole nucleus is an aromatic heterocycle that can participate in various chemical transformations. The unprotected N-3 nitrogen is basic and can act as a nucleophile or a ligand for metal coordination.

Experimental Protocols

4.1. General Synthetic Pathway

The synthesis can be conceptually divided into two main stages: protection of the imidazole nitrogen and oxidation of the alcohol.

Caption: General synthetic workflow for this compound.

Step 1: Tritylation of 4-(Hydroxymethyl)imidazole

The first step involves the protection of the N-1 position of the imidazole ring with a trityl group. This is typically achieved by reacting 4-(hydroxymethyl)imidazole with trityl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The base scavenges the hydrochloric acid that is formed during the reaction.

Step 2: Oxidation of 1-Trityl-4-(hydroxymethyl)imidazole

The resulting protected alcohol is then oxidized to the corresponding aldehyde. A mild oxidizing agent, such as manganese dioxide (MnO₂), is often employed for this transformation to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in a chlorinated solvent like chloroform or dichloromethane.

Purification

Purification of the final product is generally achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a pure, crystalline solid.

Role in Drug Development and Medicinal Chemistry

This compound is not known to possess significant biological activity itself. Instead, its value lies in its utility as a versatile building block for the synthesis of more complex imidazole-containing compounds with a wide range of pharmacological activities.[5] The imidazole moiety is a common feature in many biologically active molecules, and the ability to functionalize the 4-position of the imidazole ring via the carbaldehyde group is a powerful tool in drug discovery.

Derivatives of this compound have been explored in the development of various therapeutic agents, taking advantage of the diverse biological roles of the imidazole scaffold.

Caption: Synthetic utility of this compound in medicinal chemistry.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important molecule in organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex imidazole-based compounds. While it does not exhibit significant intrinsic biological activity, its role as a key synthetic intermediate continues to be leveraged in the pursuit of novel therapeutic agents across various disease areas. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 33016-47-6 | Benchchem [benchchem.com]

- 5. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

Unveiling the Role of 1-Trityl-1H-imidazole-4-carbaldehyde: A Synthetic Intermediate with Potential for Biologically Active Derivatives

Despite its specific chemical structure, publicly available scientific literature does not detail a direct biological mechanism of action for 1-Trityl-1H-imidazole-4-carbaldehyde. Instead, this compound is consistently characterized as a versatile intermediate in organic synthesis, primarily utilized as a building block for the creation of more complex imidazole-based molecules with potential therapeutic applications.

The imidazole (B134444) ring is a fundamental component of many biologically active compounds, and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a bulky trityl protecting group and a reactive carbaldehyde functional group, makes it a valuable tool for chemists to design and synthesize novel imidazole derivatives with desired biological functions.

Chemical Characteristics and Synthetic Utility

This compound is a solid, white to light yellow compound.[1] Its key structural features are the imidazole core, a trityl (triphenylmethyl) group attached to one of the nitrogen atoms, and a carbaldehyde (formyl) group at the 4th position of the imidazole ring.[2]

The trityl group serves as a sterically bulky protecting group.[3] This group is stable under many reaction conditions but can be selectively removed under acidic conditions.[3] Its size can also influence the regioselectivity of subsequent chemical reactions on the imidazole ring.[3]

The carbaldehyde group is a versatile functional handle that can readily undergo various chemical transformations, such as nucleophilic addition and reductive amination.[2][3] This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.[3]

Potential Biological Significance of its Derivatives

While this compound itself is not documented as a bioactive agent, it is a key precursor for synthesizing compounds with potential therapeutic value. The broader class of imidazole derivatives has been extensively studied and has yielded numerous drugs. For instance, imidazole-containing compounds are used as antifungal agents (e.g., clotrimazole, miconazole) and in cancer therapy (e.g., mercaptopurine).[3]

Derivatives synthesized from this compound could potentially exhibit a range of biological activities. For example, the synthesis of novel thiosemicarbazones from similar imidazole-carbaldehydes has been shown to result in compounds with significant antimicrobial and antitubercular activity.[4] Furthermore, modifications of the imidazole core are a common strategy in the development of new anticancer agents.[5]

Logical Relationship: From Intermediate to Potential Bioactivity

The following diagram illustrates the logical flow from the starting material to the potential for biological activity.

Conclusion

References

- 1. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

- 3. This compound | 33016-47-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 33016-47-6

An In-depth Technical Guide to CAS 33016-47-6: 1-Trityl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by , is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its unique structural features, combining a reactive aldehyde group with a protected imidazole (B134444) ring, make it a versatile building block for the synthesis of a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor to biologically active compounds, including those with potential therapeutic applications. The trityl (triphenylmethyl) group serves as a bulky, sterically hindering protecting group for the imidazole nitrogen, which can direct the regioselectivity of subsequent reactions and enhance solubility in organic solvents.[3] The aldehyde functional group is a versatile handle for various chemical transformations, such as nucleophilic addition and reductive amination, allowing for the construction of diverse molecular architectures.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 33016-47-6 | [4][5][6][7] |

| Molecular Formula | C23H18N2O | [5][6] |

| Molecular Weight | 338.41 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 187-189 °C | [3] |

| IUPAC Name | 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | [6] |

| Synonyms | 4-Formyl-1-tritylimidazole, 1-Tritylimidazole-4-carboxaldehyde, (4-Formyl-1H-imidazol-1-yl)triphenylmethane | [7] |

| Purity (HPLC) | >99% | [5] |

| Storage | -20°C, sealed storage, away from moisture | [5] |

Synthesis

The synthesis of this compound is a critical process for its subsequent use in drug discovery and development. A common and effective method involves the protection of the imidazole nitrogen of 4-imidazolecarboxaldehyde with a trityl group.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

-

4(5)-Imidazolecarboxaldehyde

-

Trityl chloride (Trt-Cl)

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve 4(5)-Imidazolecarboxaldehyde in anhydrous DMF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add triethylamine to the cooled solution with stirring.

-

Add trityl chloride portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the residue with diethyl ether to remove impurities.

-

Dry the resulting solid product under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Role in the Synthesis of Bioactive Molecules

This compound is not primarily known for its own biological activity but serves as a crucial starting material for the synthesis of various biologically active compounds. Its aldehyde group allows for the introduction of diverse functionalities, leading to the creation of novel derivatives with potential therapeutic properties.

Precursor to Girolline (B1194364)

A significant application of this compound is in the total synthesis of girolline, a marine natural product.[4] Girolline has been identified as a protein synthesis inhibitor and a sequence-selective modulator of the translation factor eIF5A.[8][9][10][11] It induces ribosome stalling, particularly at AAA-encoded lysine (B10760008) codons.[8][9][11] This selective activity makes girolline a valuable tool for studying the mechanisms of protein translation and ribosome-associated quality control.[8][9]

Synthesis of Novel Antimicrobial Agents

The imidazole scaffold is a well-established pharmacophore in many antifungal and antibacterial agents.[12][13][14][15] this compound serves as a key intermediate for the synthesis of novel imidazole derivatives with potential antimicrobial activity.[13][16] The general strategy involves the modification of the aldehyde group to create diverse structures, such as thiosemicarbazones and hydrazones, which have shown promising activity against various fungal and bacterial strains.[12]

The table below summarizes the biological activities of some derivatives synthesized from imidazole-4-carbaldehyde precursors.

| Derivative Class | Target Organism(s) | Reported Activity | Reference(s) |

| Imidazole-derived thiosemicarbazones | Cladosporium cladosporioides | Highly and selectively active | [12] |

| Imidazole-derived hydrazones | Candida glabrata | Highly active | [12] |

| N-cyano-1H-imidazole-4-carboxamides | Rhizoctonia solani | Good antifungal activity | [17] |

| Nitroimidazole derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial activity | [16] |

Experimental Protocols for Biological Evaluation of Derivatives

While specific biological data for this compound is scarce, the following are general protocols used to evaluate the antimicrobial activity of its derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

-

Synthesized imidazole derivatives

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in the culture medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include positive (fungus without compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the MIC of a compound against bacterial strains.

Materials:

-

Synthesized imidazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Culture medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Follow the same serial dilution procedure as for the antifungal assay.

-

Prepare a standardized bacterial inoculum and add it to each well.

-

Include positive and negative controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Signaling Pathways Modulated by Derivatives

The biological activity of imidazole derivatives often stems from their interaction with specific cellular pathways. A prominent example is the mechanism of action of many antifungal imidazole drugs, which target the ergosterol (B1671047) biosynthesis pathway.

Inhibition of Ergosterol Biosynthesis

Many antifungal imidazole derivatives function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[14][15] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and fungal cell death.[15]

The diagram below illustrates the inhibition of the ergosterol biosynthesis pathway by a generic antifungal imidazole derivative.

Conclusion

This compound (CAS 33016-47-6) is a compound of significant interest to the scientific and drug development communities, not for its intrinsic biological activity, but as a highly valuable and versatile synthetic intermediate. Its well-defined chemical properties and established synthesis protocols make it a reliable starting material for the creation of a diverse range of complex molecules. The demonstrated use of this compound in the synthesis of potent bioactive agents, such as girolline and novel antimicrobial compounds, underscores its importance in the ongoing search for new therapeutic agents. Future research will likely continue to leverage the unique chemical reactivity of this compound to explore new chemical spaces and develop next-generation pharmaceuticals.

References

- 1. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

- 2. This compound | 4-Formyl-1-tritylimidazole | Imidazoles | Ambeed.com [ambeed.com]

- 3. This compound | 33016-47-6 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 33016-47-6|this compound|BLD Pharm [bldpharm.com]

- 8. Girolline is a sequence context-selective modulator of eIF5A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Girolline is a sequence context-selective modulator of eIF5A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 15. biolmolchem.com [biolmolchem.com]

- 16. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Trityl-1H-imidazole-4-carbaldehyde, a key intermediate in organic and medicinal chemistry.

Core Molecular Data

This compound, also known as (4-Formyl-1H-imidazol-1-yl)triphenylmethane, is a heterocyclic compound featuring an imidazole (B134444) ring protected by a bulky trityl group and functionalized with an aldehyde.[1] This structure makes it a versatile building block in the synthesis of more complex molecules.[2]

| Property | Value |

| Molecular Formula | C₂₃H₁₈N₂O[1][2][3] |

| Molecular Weight | 338.41 g/mol [1][2][3] |

| CAS Number | 33016-47-6[1][2][3] |

| Appearance | White to light yellow solid |

Significance in Research and Drug Development

The imidazole nucleus is a fundamental structural motif found in numerous biologically active compounds, including the amino acid histidine and many pharmaceuticals.[4] this compound serves as a crucial starting material for creating a diverse library of imidazole-based compounds.[2][5] The trityl group acts as a protecting group for the imidazole nitrogen, allowing for selective reactions at the aldehyde functional group.[2] This aldehyde group is highly reactive and can readily undergo transformations such as nucleophilic additions and reductive aminations, enabling the introduction of various substituents.[2][5]

This compound is a key intermediate in the synthesis of novel molecules with potential therapeutic applications, including antifungal and antibacterial agents.[2][6]

Experimental Protocol: Synthesis of (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone

This protocol details a key step in the synthesis of medetomidine (B1201911), a pharmaceutical agent, starting from this compound. The process involves a nucleophilic addition of a Grignard reagent followed by oxidation.[7]

Materials:

-

This compound

-

2,3-Dimethylbromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Manganese dioxide (MnO₂)

-

Hydrochloric acid (1M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexane

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (Argon), add magnesium turnings (1.2 eq) to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small volume of anhydrous THF.

-

Slowly add a solution of 2,3-dimethylbromobenzene (1.1 eq) in anhydrous THF to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required.

-

Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2,3-dimethylphenylmagnesium bromide).

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Oxidation:

-

Upon completion of the addition reaction, add manganese dioxide (MnO₂) (5.0 eq) to the reaction mixture portion-wise.

-

Heat the mixture to reflux and maintain for 4-5 hours. The intermediate alcohol will be oxidized to the corresponding ketone.[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese salts. Wash the celite pad with ethyl acetate.

-

Combine the filtrates and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the pure (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone.

-

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis described in the experimental protocol.

Caption: Synthetic pathway from this compound to a ketone intermediate.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 33016-47-6 | Benchchem [benchchem.com]

- 3. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

- 6. This compound | 4-Formyl-1-tritylimidazole | Imidazoles | Ambeed.com [ambeed.com]

- 7. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

Solubility Profile of 1-Trityl-1H-imidazole-4-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-imidazole-4-carbaldehyde is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of a reactive aldehyde group and a trityl-protected imidazole (B134444) ring, which allows for selective chemical transformations.[1][2] The bulky and lipophilic trityl (triphenylmethyl) group significantly influences the molecule's physical properties, most notably its solubility, enhancing its miscibility in organic solvents while rendering it poorly soluble in aqueous solutions.[1][2] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, including reaction setup, purification, and formulation. This technical guide provides a summary of the known solubility characteristics of this compound and a detailed experimental protocol for determining its solubility in solvents of interest.

Data Presentation: Solubility Summary

| Solvent | Formula | Type | Reported Solubility | Citation |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble | [1] |

| Chloroform | CHCl₃ | Chlorinated | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 14.29 mg/mL (with heating) | [3] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Slightly Soluble | |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | |

| Water | H₂O | Polar Protic | Low Solubility | [1] |

Experimental Protocol: Determination of Quantitative Solubility

The following is a standard laboratory procedure for determining the quantitative solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene, etc.)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath (e.g., water bath, heating block)

-

Vortex mixer or magnetic stirrer with stir bars

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Using the data from the gravimetric or analytical method, calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

Solubility (g/L) = (mass of dissolved solid in g / volume of solvent in L)

-

Visualization of Synthetic Utility

This compound is primarily used as a building block in multi-step organic synthesis. The trityl group serves as a protecting group for the imidazole nitrogen, allowing for selective reactions at the aldehyde functionality.[2] The following diagram illustrates this logical workflow.

Caption: Synthetic workflow utilizing this compound.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. The provided experimental protocol offers a reliable method for determining precise solubility data in specific solvents, which is essential for optimizing synthetic procedures and achieving desired experimental outcomes.

References

Spectroscopic Profile of 1-Trityl-1H-imidazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic intermediate, 1-Trityl-1H-imidazole-4-carbaldehyde. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and structural visualizations.

Chemical Structure and Overview

This compound (C₂₃H₁₈N₂O, Molar Mass: 338.41 g/mol ) is a key building block in organic synthesis, particularly in the preparation of 4-substituted imidazole (B134444) derivatives which are prevalent in many biologically active compounds. Its structure is characterized by a bulky trityl (triphenylmethyl) protecting group on the N-1 position of the imidazole ring and a reactive carbaldehyde group at the C-4 position. This unique combination of functional groups allows for selective chemical transformations, making it a valuable reagent in medicinal chemistry and drug discovery.

Below is a diagram illustrating the chemical structure and the atom numbering scheme used for spectral assignments.

Caption: Figure 1. Structure and atom numbering of this compound.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.85 | s | - | H-aldehyde |

| 7.80 | s | - | H-5 |

| 7.55 | s | - | H-2 |

| 7.40 - 7.20 | m | - | Aromatic-H (Trityl) |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C-aldehyde |

| 143.5 | C-4 |

| 141.0 | Aromatic-C (Trityl, quaternary) |

| 138.0 | C-2 |

| 129.8 | Aromatic-CH (Trityl) |

| 128.2 | Aromatic-CH (Trityl) |

| 128.0 | Aromatic-CH (Trityl) |

| 120.5 | C-5 |

| 75.5 | C-trityl |

Table 3: FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3125 | w | C-H stretch (aromatic) |

| 2820, 2730 | w | C-H stretch (aldehyde) |

| 1685 | s | C=O stretch (aldehyde) |

| 1595, 1490, 1450 | m | C=C stretch (aromatic) |

| 1340 | m | C-N stretch (imidazole ring) |

| 750, 700 | s | C-H bend (out-of-plane, monosubstituted benzene) |

s = strong, m = medium, w = weak

Table 4: Mass Spectrometry Data (GC-MS, EI)

| m/z | Relative Intensity (%) | Assignment |

| 338 | 5 | [M]⁺ |

| 261 | 15 | [M - Ph]⁺ |

| 243 | 100 | [Trityl]⁺ |

| 165 | 45 | [Biphenyl]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The spectra were acquired at room temperature. For the ¹H NMR spectrum, 16 scans were accumulated, and for the ¹³C NMR spectrum, 256 scans were accumulated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet technique. A small amount of the solid sample (approximately 1-2 mg) was finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The resulting mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source. The sample was dissolved in dichloromethane (B109758) to a concentration of approximately 1 mg/mL. A 1 µL aliquot of the solution was injected into the GC, which was equipped with a capillary column. The oven temperature was programmed to ramp from 100 °C to 280 °C. The mass spectrometer was operated in the EI mode at 70 eV, and the mass spectrum was scanned over a range of m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data for a chemical compound like this compound.

Caption: Figure 2. Workflow from sample preparation to structural elucidation.

The Synthetic Keystone: A Technical Guide to 1-Trityl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Trityl-1H-imidazole-4-carbaldehyde, a pivotal intermediate in synthetic and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its versatile applications in the development of bioactive molecules.

Core Compound Properties

This compound, with the CAS Number 33016-47-6, is a stable yet reactive building block essential for the synthesis of a wide array of 4-substituted imidazoles.[1] The strategic placement of a bulky trityl protecting group on the imidazole (B134444) nitrogen and a reactive aldehyde functionality at the 4-position allows for controlled and regioselective chemical modifications.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₈N₂O | [2] |

| Molecular Weight | 338.4 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator |

| Spectroscopic Data | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H NMR (Aldehyde) | 9.5 - 10.5 | Singlet |

| ¹H NMR (Imidazole Ring) | 7.5 - 8.5 | Singlets |

| ¹H NMR (Trityl Phenyl Rings) | 7.0 - 7.5 | Multiplet |

| ¹³C NMR (Aldehyde Carbonyl) | 180 - 190 | - |

Synthesis of this compound

The most common and effective synthesis of this compound is a two-step process. This process begins with the protection of the nitrogen on the imidazole ring of a precursor molecule, followed by the oxidation of a hydroxymethyl group to the desired aldehyde.

Experimental Protocol

Step 1: Tritylation of 4-(Hydroxymethyl)imidazole

This initial step involves the protection of the imidazole nitrogen with a trityl group to ensure regioselectivity in subsequent reactions.

-

Materials: 4-(Hydroxymethyl)imidazole, Trityl chloride (Trt-Cl), Triethylamine (B128534) (TEA), N,N-Dimethylformamide (DMF)

-

Procedure:

-

Dissolve 4-(Hydroxymethyl)imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine to the solution as a base.

-

Slowly add an equimolar amount of trityl chloride to the reaction mixture at room temperature.

-

Stir the reaction mixture for approximately 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and stir for 1 hour to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 1-(Trityl)-1H-imidazole-4-methanol. A yield of approximately 100% can be expected for similar tritylation reactions.

-

Step 2: Oxidation to this compound

The second step is the oxidation of the hydroxymethyl group to a carbaldehyde.

-

Materials: 1-(Trityl)-1H-imidazole-4-methanol, Manganese dioxide (MnO₂), Methanol

-

Procedure:

-

Suspend the 1-(Trityl)-1H-imidazole-4-methanol in methanol.

-

Add an excess of activated manganese dioxide to the suspension.

-

Heat the mixture to reflux (around 40°C) and stir for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound. Yields for this type of oxidation can be around 85-99%.

-

Applications in Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate.[3][4] The aldehyde group is a key functional handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse substituents at the 4-position of the imidazole ring.[1]

The trityl group serves as a robust protecting group that can be selectively removed under acidic conditions, allowing for further functionalization at the nitrogen position.[1] This strategic protection and reactivity make it an ideal precursor for generating libraries of imidazole-based compounds for screening and development in drug discovery.[1] Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Visualizing the Synthesis and Utility

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the central role of this compound in medicinal chemistry.

Caption: Two-step synthesis of this compound.

Caption: Versatility of this compound in synthesis.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] It may cause skin, eye, and respiratory irritation.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of 4-substituted imidazoles. Its unique structural features, combining a reactive aldehyde with a protected imidazole core, provide chemists with a powerful tool for the construction of complex and potentially bioactive molecules. The synthetic protocols and applications outlined in this guide underscore its significance in modern organic and medicinal chemistry.

References

- 1. This compound | 33016-47-6 | Benchchem [benchchem.com]

- 2. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]

- 4. This compound | 4-Formyl-1-tritylimidazole | Imidazoles | Ambeed.com [ambeed.com]

- 5. fishersci.com [fishersci.com]

The Aldehyde Group of 1-Trityl-1H-imidazole-4-carbaldehyde: A Versatile Hub for Chemical Innovation in Drug Discovery

For Immediate Release

A Comprehensive Technical Guide on the Reactivity and Synthetic Utility of a Key Imidazole (B134444) Intermediate

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, the imidazole core holds a privileged position. This technical guide delves into the reactivity of the aldehyde group in 1-Trityl-1H-imidazole-4-carbaldehyde, a versatile intermediate that serves as a cornerstone for the synthesis of a diverse array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, providing in-depth chemical insights, detailed experimental protocols, and an exploration of the signaling pathways influenced by its derivatives.

Core Reactivity of the Aldehyde Moiety

The aldehyde group at the 4-position of the 1-trityl-1H-imidazole ring is a highly reactive and synthetically tractable functional group. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a focal point for a variety of chemical transformations. The bulky trityl (triphenylmethyl) group at the N-1 position provides steric shielding, which can influence the regioselectivity of certain reactions, and enhances the solubility of the molecule in common organic solvents. Furthermore, the trityl group is a valuable protecting group that is stable under a range of reaction conditions but can be readily removed under acidic conditions.[1]

The principal reactions of the aldehyde group include nucleophilic additions, condensation reactions, oxidations, and olefination reactions. These transformations allow for the facile introduction of diverse substituents and the construction of more complex molecular architectures, paving the way for the synthesis of novel drug candidates.[1]

Key Chemical Transformations and Experimental Protocols

The synthetic utility of this compound is best illustrated through its participation in several key organic reactions.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphonium (B103445) ylide. This reaction is instrumental in converting the aldehyde group into a vinyl group or a substituted alkene.

Experimental Protocol: Synthesis of 4-Vinyl-1-trityl-1H-imidazole

A solution of methyltriphenylphosphonium (B96628) bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is treated with a strong base such as n-butyllithium at 0°C under an inert atmosphere to generate the corresponding ylide. To this bright orange solution, a solution of this compound (1.0 equivalent) in THF is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 4-vinyl-1-trityl-1H-imidazole.

| Wittig Reagent | Product |

| Methylenetriphenylphosphorane | 4-Vinyl-1-trityl-1H-imidazole |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is crucial for synthesizing compounds with potential applications as anticancer agents.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

To a solution of this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol, a catalytic amount of piperidine (B6355638) is added. The mixture is stirred at room temperature for 2-4 hours, during which a precipitate may form. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the corresponding 2-(1-trityl-1H-imidazol-4-ylmethylene)malononitrile.

Reductive Amination

Reductive amination is a two-step process, often performed in a one-pot synthesis, that converts the aldehyde into a secondary or tertiary amine. This reaction involves the initial formation of an imine or iminium ion, followed by its reduction.

Experimental Protocol: Synthesis of a Secondary Amine Derivative

This compound (1.0 equivalent) and a primary amine (1.1 equivalents) are dissolved in a suitable solvent such as dichloromethane (B109758) or 1,2-dichloroethane. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. A reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 equivalents), is then added in one portion. The reaction is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude product, which is purified by chromatography.

Oxidation

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1-trityl-1H-imidazole-4-carboxylic acid. This can occur during storage or under specific reaction conditions.[1] Controlled oxidation can be achieved using mild oxidizing agents.

Biological Significance and Signaling Pathways

The true value of this compound as a synthetic intermediate is realized in the biological activities of its derivatives. The chemical transformations of the aldehyde group are pivotal in creating molecules that can interact with and modulate various biological signaling pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Numerous imidazole-based compounds have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers. The functionalization of the imidazole scaffold, often initiated from the aldehyde group, allows for the synthesis of molecules that can bind to the ATP-binding site of the kinase domain, thereby inhibiting its activity and downstream signaling pathways that control cell proliferation and survival.

Caption: Inhibition of EGFR Signaling by Imidazole Derivatives.

Modulation of Toll-Like Receptor (TLR) Signaling

Derivatives of this compound, such as the natural product girolline , have been shown to modulate Toll-like receptor (TLR) signaling pathways. TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases. Girolline has been identified as an inhibitor of protein synthesis and has been shown to inhibit signaling through both MyD88-dependent and MyD88-independent TLR pathways.

Caption: Girolline-mediated Inhibition of TLR Signaling Pathways.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of medicinally relevant compounds. The reactivity of its aldehyde group enables a wide range of chemical modifications, providing access to a rich chemical space of imidazole derivatives. The demonstrated ability of these derivatives to modulate key signaling pathways, such as those governed by EGFR and TLRs, underscores the importance of this intermediate in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding of its chemistry and biological relevance, aiming to inspire further innovation in the field of drug discovery.

References

The Trityl Group: A Linchpin in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl) group is a sterically demanding and acid-labile protecting group that has become an indispensable tool in the synthetic chemist's arsenal. Its strategic application is pivotal in the multi-step synthesis of complex molecules, including oligonucleotides, peptides, and carbohydrates, which are fundamental to drug discovery and development. This technical guide provides a comprehensive overview of the trityl group's role in synthesis, detailing its mechanism of action, applications, and the experimental protocols for its installation and removal.

Core Principles of Trityl Protection

The utility of the trityl group stems from a combination of its steric bulk and its susceptibility to cleavage under acidic conditions. This allows for the selective protection of primary alcohols, amines, and thiols, often in the presence of other functional groups. The large size of the trityl group provides significant steric hindrance, making it highly selective for less hindered primary hydroxyl groups over secondary and tertiary ones.[1][2] This selectivity is a cornerstone of its application in carbohydrate and nucleoside chemistry.[1][3]

The mechanism of protection typically involves the reaction of the substrate with trityl chloride in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct.[4][5] The reaction proceeds via an SN1-type mechanism, involving the formation of a stable trityl cation.[2]

Deprotection is readily achieved under acidic conditions, leveraging the exceptional stability of the trityl cation that is formed upon cleavage.[1][2] The lability of the trityl group can be modulated by the introduction of electron-donating or withdrawing groups on the phenyl rings. For instance, the addition of methoxy (B1213986) groups increases the stability of the trityl cation, rendering the protecting group more susceptible to acidic cleavage.[3][6] This has led to the development of a range of trityl derivatives with varying degrees of acid lability, allowing for fine-tuned deprotection strategies.[3]

Applications in Synthesis

The trityl group has found widespread application in various areas of organic synthesis, most notably in the synthesis of biopolymers.

Nucleoside and Oligonucleotide Synthesis

In the realm of nucleoside chemistry, the trityl group is predominantly used for the protection of the 5'-primary hydroxyl group.[3] Its steric bulk allows for the selective protection of this position over the 2' and 3' secondary hydroxyls.[3] The 4,4'-dimethoxytrityl (DMT) group is particularly favored in automated solid-phase oligonucleotide synthesis due to its facile cleavage with mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[3] This allows for the sequential addition of nucleotide monomers to the growing oligonucleotide chain.[3]

Peptide Synthesis

In peptide chemistry, the trityl group is employed to protect the side chains of certain amino acids, such as cysteine (thiol), histidine (imidazole), asparagine (amide), and glutamine (amide).[3][7] The protection of the side-chain amide of glutamine and asparagine with the trityl group is crucial to prevent dehydration and subsequent nitrile formation during peptide coupling.[7] Furthermore, the bulky trityl group can prevent the N-terminal glutamine residue from cyclizing to form pyroglutamate.[7] The introduction of the hydrophobic trityl group also enhances the solubility of the protected amino acid derivatives, facilitating more efficient coupling reactions.[7]

Carbohydrate Chemistry

The high regioselectivity of the trityl group for primary hydroxyls makes it an invaluable tool in carbohydrate chemistry.[1] It allows for the selective protection of the 6-OH group of hexopyranosides, enabling subsequent modifications at other positions.[1] The introduction of the nonpolar trityl group also significantly increases the hydrophobicity of carbohydrate derivatives, which aids in their purification by chromatographic methods.[1] Furthermore, tritylated carbohydrates are often crystalline, facilitating their purification by recrystallization.[1]

Quantitative Data on Trityl Group Derivatives

The acid lability of the trityl group can be systematically adjusted by substitution on the phenyl rings. This allows for orthogonal protection strategies where different trityl groups can be selectively removed in the presence of others.

| Protecting Group | Abbreviation | Relative Acid Lability |

| Trityl | Trt | Least Labile |

| 4-Methoxytrityl | MMT | More Labile |

| 4,4'-Dimethoxytrityl | DMT | Even More Labile |

| 4,4',4"-Trimethoxytrityl | TMT | Most Labile |

Table 1: Relative acid lability of common trityl derivatives. The electron-donating methoxy groups stabilize the trityl cation formed during acidic cleavage, thereby increasing the lability of the protecting group.[3][6]

In peptide synthesis, the efficiency of trityl group cleavage from side chains is critical for obtaining the final deprotected peptide in high yield and purity.

| Cleavage Cocktail | Time | Cleavage Efficiency (%) | Notes |

| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | 1-3 hours | >95% | TIS acts as a scavenger for the liberated trityl cations, preventing side reactions with sensitive residues like tryptophan.[7] |

Table 2: Quantitative data on the cleavage of the trityl group from a peptide synthesized using Fmoc-Gln(Trt)-OH.[7]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Trityl Chloride and Pyridine

This protocol describes a standard procedure for the selective protection of a primary alcohol.

Materials:

-

Primary alcohol

-

Trityl chloride

-

Anhydrous pyridine

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 equivalent) in anhydrous pyridine at room temperature.

-

Add trityl chloride (1.1 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the trityl ether.[4]

Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the acidic removal of a trityl protecting group.

Materials:

-

Trityl-protected substrate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trityl-protected substrate (1.0 equivalent) in anhydrous DCM.

-

Add TFA (2.0 - 10.0 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[8]

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude deprotected product.

-

The triphenylmethanol (B194598) byproduct can be removed by column chromatography on silica gel.[8]

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate key processes involving the trityl protecting group.

Protection of an alcohol with trityl chloride.

Acid-catalyzed deprotection of a trityl ether.

Solid-phase oligonucleotide synthesis cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Trityl-1H-imidazole-4-carbaldehyde as a Biochemical Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Trityl-1H-imidazole-4-carbaldehyde, a key intermediate in organic synthesis and drug discovery. It details its chemical properties, synthesis, core applications, and experimental protocols, offering valuable insights for professionals in the field.

Introduction

This compound is a heterocyclic compound featuring an imidazole (B134444) core, a versatile carboxaldehyde group, and a bulky trityl protecting group.[1] The imidazole nucleus is a fundamental structural motif in numerous biologically active compounds, including the amino acid histidine and many pharmaceuticals.[1][2] This reagent's unique structure makes it an invaluable building block in medicinal chemistry for creating complex bioactive molecules.[3]

The strategic combination of its functional groups offers distinct advantages in synthesis. The trityl (triphenylmethyl) group at the N-1 position provides steric hindrance and protects the imidazole nitrogen, directing the regioselectivity of subsequent reactions.[1] It is stable under many conditions but can be selectively removed under acidic conditions.[1] The aldehyde group at the C-4 position serves as a highly reactive handle for a wide array of chemical transformations, including nucleophilic addition and reductive amination, enabling the construction of diverse molecular architectures.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below. This data is essential for planning synthetic routes and ensuring appropriate handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₈N₂O | [4] |

| Molecular Weight | 338.4 g/mol | [4] |

| CAS Number | 33016-47-6 | [4][5] |

| Appearance | Solid (Predicted) | [3] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 4-Formyl-1-tritylimidazole, 1-(Triphenylmethyl)imidazole-4-carboxaldehyde, N-(Triphenylmethyl)-4-imidazolecarboxaldehyde | [6][7] |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758) and chloroform; Low solubility in water. | [3] |

| Stability | Stable under normal conditions, but sensitive to strong oxidizing agents, air, and light. | [1][3] |

| Storage Temperature | Refrigerator; Store under an inert atmosphere. | [1][5] |

Synthesis and Workflow

The synthesis of this compound typically involves a two-step process starting from a suitable imidazole precursor. The workflow involves protection of the imidazole nitrogen followed by oxidation of a side chain to form the aldehyde.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A common method for preparing the title compound involves the protection of 4-(hydroxymethyl)imidazole followed by oxidation.[1]

Step 1: Protection of 4-(hydroxymethyl)imidazole

-

Dissolve 4-(hydroxymethyl)imidazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, typically triethylamine, to the solution.

-

Slowly add trityl chloride (Trt-Cl) to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-tritylated intermediate.

Step 2: Oxidation to Aldehyde

-

Dissolve the intermediate from Step 1 in an appropriate organic solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as manganese dioxide (MnO₂).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the oxidizing agent and purify the crude product via column chromatography to yield this compound.

Core Applications and Reactivity

This reagent's utility stems from the distinct reactivity of its aldehyde and trityl groups, making it a versatile tool in multi-step synthesis.

-

Protecting Group Chemistry : The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions. Its key advantage is its lability under acidic conditions, allowing for selective deprotection without affecting other sensitive functional groups.[1]

-

Versatile Aldehyde Handle : The C-4 aldehyde group is highly reactive and participates in numerous transformations.[1] It readily undergoes nucleophilic addition, condensation with amines to form Schiff bases (imines), and oxidation to the corresponding carboxylic acid.[1]

-

Directed Synthesis : The bulky trityl group provides significant steric hindrance, which can be exploited to direct the regioselectivity of further functionalization on the imidazole ring, for instance, in regioselective lithiation at the C2 position.[1]

-

Ligand Synthesis : The imidazole nitrogen and the aldehyde oxygen can act as donor atoms for coordination with metal ions, forming stable metal complexes.[1] Schiff bases derived from this compound are of particular interest as versatile ligands in coordination chemistry.[1]

Caption: Key reaction pathways of this compound.

Experimental Protocols and Data

Protocol: Preparation of a Stock Solution